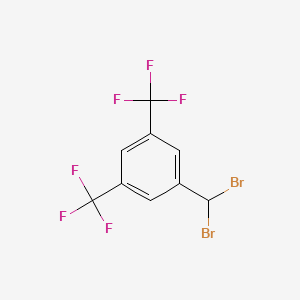3,5-Bis(trifluoromethyl)benzal bromide
CAS No.: 1357624-74-8
Cat. No.: VC11671028
Molecular Formula: C9H4Br2F6
Molecular Weight: 385.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1357624-74-8 |
|---|---|
| Molecular Formula | C9H4Br2F6 |
| Molecular Weight | 385.93 g/mol |
| IUPAC Name | 1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
| Standard InChI Key | SOKMCEFXKBHMAN-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3,5-Bis(trifluoromethyl)benzyl bromide consists of a benzene ring substituted at the 3- and 5-positions with trifluoromethyl () groups and a bromomethyl () group at the 1-position. This arrangement confers high electron-withdrawing character, enhancing reactivity in nucleophilic substitution reactions .
Physical Properties
Key physical parameters are summarized below:
The compound exists as a clear, colorless to yellow-brown liquid at room temperature, with solubility challenges in polar solvents due to its hydrophobic trifluoromethyl groups .
Synthesis and Manufacturing
Bromination of 3,5-Bis(trifluoromethyl)toluene
A common route involves free-radical bromination of 3,5-bis(trifluoromethyl)toluene using -bromosuccinimide (NBS) under UV light. This method selectively substitutes the methyl group with bromine, yielding the benzyl bromide derivative .
Grignard Reagent Preparation
3,5-Bis(trifluoromethyl)benzyl bromide serves as a precursor for Grignard reagents, though its synthesis demands stringent safety measures. Magnesium granules react with the bromide in tetrahydrofuran (THF) under reflux to form the Grignard intermediate, which is highly reactive and prone to exothermic decomposition if solvent contact is lost . Differential Thermal Analysis (DTA) studies confirm that the dry Grignard reagent can detonate upon heating above 50°C, necessitating controlled temperatures and inert atmospheres during synthesis .
Applications in Pharmaceutical Chemistry
Intermediate for Neurokinin-1 Receptor Antagonists
The compound is a critical intermediate in synthesizing 3,5-bis(trifluoromethyl)benzoic acid, a precursor for substance P (neurokinin-1) receptor antagonists . These antagonists are investigated for treating emesis, psychiatric disorders, and inflammatory diseases. In one protocol, the Grignard reagent derived from 3,5-bis(trifluoromethyl)benzyl bromide is carboxylated with at , followed by acid workup to yield the benzoic acid derivative in 94% isolated yield .
Role in Organofluorine Chemistry
The electron-deficient aromatic ring facilitates electrophilic substitutions, making the compound valuable for synthesizing fluorinated ligands, catalysts, and materials with enhanced thermal stability .
Analytical Characterization
Quality Control
Gas chromatography (GC) assays confirm purity ≥96%, while infrared (IR) spectroscopy validates structural conformity . High-performance liquid chromatography (HPLC) monitors reaction progress during synthetic applications, ensuring residual bromide levels remain below 1 mol% in Grignard formations .
Thermal Stability Profiling
Reaction System Screening Tool (RSST) analyses reveal exothermic decomposition onset at 85°C for the Grignard reagent, underscoring the need for temperature-controlled environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume